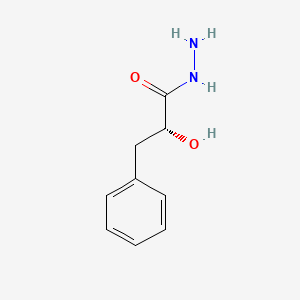
4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid typically involves the protection of the hydroxyl group of 2-methylbenzoic acid with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoic acid core.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as inhibitors or pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group can protect the hydroxyl functionality during reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Uniqueness
4-(tert-Butyldimethylsilyloxy)-2-methylbenzoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both the tert-butyldimethylsilyloxy group and the methylbenzoic acid core allows for versatile applications in various chemical reactions and synthetic pathways .
Propriétés
Formule moléculaire |
C14H22O3Si |
|---|---|
Poids moléculaire |
266.41 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-9-11(7-8-12(10)13(15)16)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
Clé InChI |
PIVCFIQBAGNUMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)


![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)

